molecular formula C4H7F3O2S B14550480 Propan-2-yl trifluoromethanesulfinate CAS No. 61795-08-2

Propan-2-yl trifluoromethanesulfinate

Cat. No.: B14550480
CAS No.: 61795-08-2
M. Wt: 176.16 g/mol
InChI Key: IYAZOAACOIMDMC-UHFFFAOYSA-N
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Description

Propan-2-yl trifluoromethanesulfinate (CAS 未提供) is an organofluorine compound featuring a trifluoromethanesulfinate group (CF₃SO₂⁻) bound to an isopropyl (propan-2-yl) moiety. This compound is structurally related to sodium trifluoromethanesulfinate (Langlois reagent), a widely used trifluoromethylating agent in organic synthesis .

Properties

CAS No.

61795-08-2

Molecular Formula

C4H7F3O2S

Molecular Weight

176.16 g/mol

IUPAC Name

propan-2-yl trifluoromethanesulfinate

InChI

InChI=1S/C4H7F3O2S/c1-3(2)9-10(8)4(5,6)7/h3H,1-2H3

InChI Key

IYAZOAACOIMDMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl trifluoromethanesulfinate can be synthesized through various methods. One common method involves the reaction of trifluoromethanesulfonic anhydride with isopropanol under controlled conditions . This reaction typically requires the presence of a base, such as pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl trifluoromethanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include trifluoromethanesulfonic acid, various substituted derivatives, and reduced forms of the original compound .

Mechanism of Action

The mechanism by which propan-2-yl trifluoromethanesulfinate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. This group can enhance the lipophilicity and metabolic stability of molecules, making them more effective in their biological roles. The pathways involved often include the modulation of enzyme activity and the stabilization of molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key distinctions between Propan-2-yl trifluoromethanesulfinate and analogous sulfinates/sulfonates:

Property This compound Sodium Trifluoromethanesulfinate Methyl Trifluoromethanesulfonate Ethyl Trifluoromethanesulfonate
Molecular Formula C₄H₇F₃O₂S⁻ CF₃SO₂⁻Na⁺ CF₃SO₃CH₃ CF₃SO₃C₂H₅
Counterion/Group Isopropyl Sodium Methyl Ethyl
Solubility Likely organic-soluble Water-soluble Polar aprotic solvents Polar aprotic solvents
Reactivity Moderate (steric hindrance) High (ionic, rapid CF₃ transfer) High (electrophilic alkylation) Moderate (slower than methyl)
Thermal Stability Stable under anhydrous conditions Hygroscopic, decomposes with moisture Thermally stable Thermally stable
Applications Potential trifluoromethylation agent CF₃ source in radicals/electrophiles Alkylating agent Alkylating agent

Key Differences:

  • Reactivity Profile: Unlike sodium trifluoromethanesulfinate, which participates in radical trifluoromethylation due to its ionic nature, this compound may favor nucleophilic pathways.
  • Solubility : Sodium trifluoromethanesulfinate’s water solubility makes it ideal for aqueous-phase reactions, while the isopropyl derivative is better suited for organic media. This aligns with trends observed in other sulfinate esters .
  • Stability : this compound likely shares the hydrolytic stability of sulfinate esters, contrasting with sodium trifluoromethanesulfinate’s sensitivity to moisture .

Comparison with Degradation Byproducts of Fluorinated Compounds

For instance:

  • 4-Isopropenylphenol (a BPA degradation product) contains an isopropyl group but lacks fluorine. Its detection in ozonation and photocatalytic processes underscores the persistence of isopropyl-substituted aromatics, suggesting this compound’s trifluoromethyl group may further hinder degradation.
  • Trifluoroethanol (used in NMR studies of sulfinates ) demonstrates fluorine’s inductive effects, which stabilize adjacent functional groups. This effect likely extends to this compound, enhancing its resistance to enzymatic cleavage compared to non-fluorinated sulfinates .

Fluorine-Specific Advantages Over Non-Fluorinated Analogs

This compound benefits from fluorine’s unique properties:

  • Lipophilicity: The CF₃ group increases logP compared to non-fluorinated sulfinates (e.g., propan-2-yl methanesulfinate), improving membrane permeability in drug delivery .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, as seen in fluorinated pharmaceuticals .
  • Stereoelectronic Effects : The CF₃ group may direct regioselectivity in reactions, a trait exploited in Langlois reagent chemistry .

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